Cas no 24448-89-3 (3-Piperidin-2-ylpropan-1-ol)

3-Piperidin-2-ylpropan-1-ol structure
3-Piperidin-2-ylpropan-1-ol structure
商品名:3-Piperidin-2-ylpropan-1-ol
CAS番号:24448-89-3
MF:C8H17NO
メガワット:143.22668
MDL:MFCD06408773
CID:283696
PubChem ID:32383

3-Piperidin-2-ylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(Piperidin-2-yl)propan-1-ol
    • 2-Piperidinepropanol
    • 3-piperidin-2-ylpropan-1-ol(SALTDATA: FREE)
    • 3-Piperidin-2-yl-propan-1-ol
    • NSC-143038
    • MFCD06408773
    • AKOS005216302
    • 54KDK4ZD39
    • F83137
    • 3-(2-Piperidyl)-1-propanol
    • 3-(2-piperidinyl)-1-propanol
    • 3-piperidin-2-ylpropan-1-ol
    • 3-Piperidin-2-ylpropan-1-ol, AldrichCPR
    • SB41336
    • NSC 143038
    • SCHEMBL1843590
    • BS-37583
    • UNII-54KDK4ZD39
    • CS-0231857
    • 2(r/s)-(3-hydroxypropyl)piperidine
    • NSC143038
    • 24448-89-3
    • EN300-125656
    • URCTXVMRFKFRMP-UHFFFAOYSA-N
    • AKOS016344216
    • BB 0259755
    • piperidine 2-propanol
    • 2-(3-Hydroxypropyl)piperidine
    • 3-Piperidin-2-ylpropan-1-ol
    • MDL: MFCD06408773
    • インチ: InChI=1S/C8H17NO/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2
    • InChIKey: URCTXVMRFKFRMP-UHFFFAOYSA-N
    • ほほえんだ: C1CCNC(C1)CCCO

計算された属性

  • せいみつぶんしりょう: 143.13111
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 85.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 235.5±13.0 °C at 760 mmHg
  • フラッシュポイント: 90.2±10.5 °C
  • PSA: 32.26
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Piperidin-2-ylpropan-1-ol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: H303+H313+H333
  • 危険物標識: Xn
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Piperidin-2-ylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P993538-500mg
3-Piperidin-2-ylpropan-1-ol
24448-89-3
500mg
$ 365.00 2022-06-03
Enamine
EN300-125656-0.25g
3-(piperidin-2-yl)propan-1-ol
24448-89-3 95%
0.25g
$77.0 2023-06-08
abcr
AB216766-1 g
3-(2-Piperidinyl)-1-propanol; 95%
24448-89-3
1g
€367.20 2023-01-27
eNovation Chemicals LLC
Y1256471-5g
3-PIPERIDIN-2-YL-PROPAN-1-OL
24448-89-3 95%
5g
$760 2023-09-01
Enamine
EN300-125656-5.0g
3-(piperidin-2-yl)propan-1-ol
24448-89-3 95%
5g
$618.0 2023-06-08
Enamine
EN300-125656-10.0g
3-(piperidin-2-yl)propan-1-ol
24448-89-3 95%
10g
$917.0 2023-06-08
Enamine
EN300-125656-500mg
3-(piperidin-2-yl)propan-1-ol
24448-89-3 95.0%
500mg
$140.0 2023-10-02
abcr
AB216766-250mg
3-(2-Piperidinyl)-1-propanol, 95%; .
24448-89-3 95%
250mg
€204.20 2024-06-10
Ambeed
A845774-5g
3-(Piperidin-2-yl)propan-1-ol
24448-89-3 97%
5g
$754.0 2024-08-03
Enamine
EN300-125656-100mg
3-(piperidin-2-yl)propan-1-ol
24448-89-3 95.0%
100mg
$54.0 2023-10-02

3-Piperidin-2-ylpropan-1-ol 関連文献

3-Piperidin-2-ylpropan-1-olに関する追加情報

Comprehensive Overview of 3-Piperidin-2-ylpropan-1-ol (CAS No. 24448-89-3): Properties, Applications, and Research Insights

3-Piperidin-2-ylpropan-1-ol (CAS No. 24448-89-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This secondary amine-alcohol hybrid, characterized by a piperidine ring linked to a propanol side chain, serves as a critical intermediate in synthesizing bioactive molecules. Its molecular formula, C8H17NO, and molecular weight of 143.23 g/mol make it a valuable building block in medicinal chemistry.

Recent trends in drug discovery highlight the growing demand for piperidine derivatives, with 3-Piperidin-2-ylpropan-1-ol emerging as a key scaffold for CNS-targeted therapeutics. Researchers are particularly interested in its potential role in modulating neurotransmitter systems, aligning with current searches for "neuroprotective agents" and "blood-brain barrier permeable compounds." The compound's balanced lipophilicity (LogP ~1.2) and hydrogen-bonding capacity contribute to its pharmacokinetic suitability, addressing frequent queries about "drug-like properties of heterocyclic compounds."

From a synthetic chemistry perspective, 24448-89-3 demonstrates remarkable versatility. Its secondary amine group facilitates N-alkylation reactions, while the hydroxyl group enables esterification or ether formation - topics frequently searched in "organic synthesis tutorials." Advanced studies utilize this compound as a precursor for chiral catalysts in asymmetric synthesis, responding to industry needs for "enantioselective transformation methods." Analytical characterization via HPLC (typically >95% purity) and NMR spectroscopy (showing distinct peaks at δ 2.7-3.1 ppm for piperidine protons) ensures quality control, addressing common questions about "compound purity verification techniques."

The compound's stability profile meets contemporary research requirements, with thermal analysis (DSC) indicating decomposition above 200°C. This thermal resilience, combined with good solubility in polar solvents (water solubility ~50 mg/mL at 25°C), makes it suitable for diverse formulation strategies - a hot topic in "drug delivery system optimization." Safety evaluations show favorable toxicological parameters, with LD50 values exceeding 500 mg/kg in rodent studies, aligning with searches for "low-toxicity chemical intermediates."

Emerging applications in material science have expanded the utility of 3-Piperidin-2-ylpropan-1-ol beyond pharmaceuticals. Its incorporation into polymeric networks enhances material flexibility while maintaining thermal stability, addressing frequent queries about "amine-functionalized polymer modifiers." The compound's bifunctional nature also enables its use in surface modification techniques, particularly in creating biofunctional coatings - a trending topic in "biomaterial engineering."

Environmental considerations position 24448-89-3 favorably within green chemistry paradigms. Biodegradation studies demonstrate >60% degradation within 28 days under aerobic conditions, responding to increased searches for "environmentally benign synthetic intermediates." The compound's compatibility with microwave-assisted synthesis (reducing reaction times by 70% compared to conventional methods) further enhances its sustainability profile, aligning with industry demands for "energy-efficient chemical processes."

Quality assurance protocols for 3-Piperidin-2-ylpropan-1-ol incorporate modern analytical techniques. GC-MS analysis confirms molecular identity (characteristic m/z 143 [M+]), while Karl Fischer titration ensures water content below 0.5% - parameters frequently queried in "chemical quality control standards." Storage recommendations (2-8°C under inert atmosphere) and handling guidelines address common concerns about "amine compound stabilization methods."

Future research directions emphasize the compound's potential in computational drug design, with molecular docking studies suggesting affinity for various enzyme targets. This application responds to growing interest in "AI-assisted compound screening." Additionally, its derivatization into ionic liquids shows promise for green solvent applications, connecting with searches for "alternative reaction media." The continued exploration of 24448-89-3 exemplifies the intersection of traditional organic chemistry with cutting-edge technological applications.

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Amadis Chemical Company Limited
(CAS:24448-89-3)3-Piperidin-2-ylpropan-1-ol
A1150797
清らかである:99%/99%
はかる:1g/5g
価格 ($):212.0/679.0